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Compound of Interest

Compound Name: 4,5-Dihydro-2H-indene

Cat. No.: B15456033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dihydro-2H-indene, a bicyclic hydrocarbon, serves as a valuable scaffold in organic

synthesis and drug discovery. Its structural features, comprising a fused benzene ring and a

cyclopentene ring, offer a unique template for the development of novel therapeutic agents. A

thorough understanding of its spectroscopic properties is paramount for its identification,

characterization, and the analysis of its derivatives. This guide provides a summary of available

data for 4,5-Dihydro-2H-indene and outlines the general experimental protocols for its

analysis using modern spectroscopic techniques.

While specific experimental spectroscopic data for 4,5-Dihydro-2H-indene (CAS 62093-30-5)

is not readily available in publicly accessible databases, this guide furnishes the foundational

knowledge required for its analysis.

Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dihydro-2H-indene is presented

below.
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Property Value

Molecular Formula C₉H₁₀

Molecular Weight 118.18 g/mol

CAS Number 62093-30-5

IUPAC Name 4,5-dihydro-2H-indene

Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like 4,5-Dihydro-2H-indene typically follows

a systematic spectroscopic workflow. This process involves the complementary application of

several analytical techniques to gain a comprehensive understanding of the molecular

structure.
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A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring

spectroscopic data for a liquid organic compound such as 4,5-Dihydro-2H-indene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in

0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR

tube.

The choice of solvent is critical and should dissolve the compound without reacting with it.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain one.

2. Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H

or ¹³C).

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

Set the acquisition parameters, including the number of scans, pulse width, and relaxation

delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, coupling constants, and multiplicities to determine the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

1. Sample Preparation (Neat Liquid):

Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

Place the salt plates in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through

the sample and measures the amount of radiation absorbed at each frequency.

3. Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

The resulting spectrum displays the transmittance or absorbance of infrared radiation as a

function of wavenumber (cm⁻¹).

Identify the characteristic absorption bands corresponding to different functional groups (e.g.,

C-H, C=C).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound and can reveal structural information through fragmentation patterns.

1. Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like

4,5-Dihydro-2H-indene, direct injection or gas chromatography-mass spectrometry (GC-

MS) are common methods.

The sample is vaporized and then ionized. Electron Impact (EI) is a common ionization

technique for such compounds, where high-energy electrons bombard the sample

molecules, causing them to lose an electron and form a molecular ion (M⁺•).

2. Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

The separated ions are detected, and their abundance is recorded.

A mass spectrum is generated, which is a plot of the relative abundance of ions versus their

m/z ratio.

The peak with the highest m/z value typically corresponds to the molecular ion, providing the

molecular weight of the compound. Other peaks represent fragments of the molecule, which

can be used to deduce its structure.

Conclusion
While specific, experimentally-derived spectroscopic data for 4,5-Dihydro-2H-indene remains

elusive in the public domain, the standardized protocols outlined in this guide provide a robust

framework for its analysis. The application of NMR, IR, and mass spectrometry, following the
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described methodologies, will enable researchers to confidently identify and characterize this

important synthetic intermediate. The systematic workflow presented ensures a comprehensive

structural elucidation, which is a critical step in the advancement of research and development

in the pharmaceutical and chemical sciences.

To cite this document: BenchChem. [Spectroscopic Analysis of 4,5-Dihydro-2H-indene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15456033#spectroscopic-data-for-4-5-dihydro-2h-
indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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